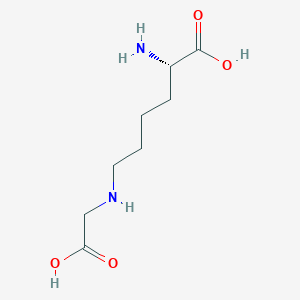

N(6)-carboxymethyllysine

Descripción general

Descripción

Nε-(1-Carboximetil)-L-lisina es un producto de glicoxidación bien caracterizado que pertenece a la familia de los productos finales de glicación avanzada (AGE, por sus siglas en inglés). Se forma a través de la glicación no enzimática y la posterior oxidación irreversible de las proteínas. Este compuesto se acumula en los tejidos con la edad y su tasa de acumulación se acelera en condiciones como la diabetes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nε-(1-Carboximetil)-L-lisina se forma típicamente a través de la reacción de Maillard, que implica la reacción de azúcares reductores con aminoácidos, péptidos o proteínas. Las condiciones de reacción a menudo incluyen temperaturas elevadas y tiempos de reacción prolongados para facilitar la formación de este compuesto .

Métodos de producción industrial: En entornos industriales, la producción de Nε-(1-Carboximetil)-L-lisina se puede lograr mediante el procesamiento térmico controlado de alimentos ricos en proteínas. El proceso implica el control cuidadoso de la temperatura y el tiempo de reacción para optimizar el rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Nε-(1-Carboximetil)-L-lisina experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se forma a través de la oxidación de carbohidratos y lípidos.

Sustitución: Puede participar en reacciones de sustitución donde el grupo carboximetil es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes utilizados en la formación de Nε-(1-Carboximetil)-L-lisina incluyen el ácido glioxílico y otros compuestos carbonílicos reactivos.

Condiciones de reacción: Las temperaturas elevadas y los tiempos de reacción prolongados suelen ser necesarios para facilitar estas reacciones.

Principales productos formados: El producto principal formado a partir de estas reacciones es la propia Nε-(1-Carboximetil)-L-lisina, que puede reaccionar aún más para formar otros productos finales de glicación avanzada .

Aplicaciones Científicas De Investigación

Food Science Applications

CML is commonly found in food products as a result of the Maillard reaction, which occurs during the cooking and processing of foods. Its presence serves as a marker for the formation of AGEs in food.

- Food Quality Assessment : CML levels are used to assess the quality and safety of processed foods. High levels of CML can indicate excessive heat treatment or prolonged storage, which may compromise food safety .

- Health Risk Evaluation : As CML is associated with various health risks, its quantification in food products helps evaluate potential hazards related to dietary intake. Studies have shown that dietary CML can contribute to various metabolic disorders .

Clinical Diagnostics

CML has been identified as a biomarker for several health conditions, particularly those associated with aging and metabolic diseases.

- Biomarker for Aging : Research indicates that serum levels of CML correlate with age-related conditions such as frailty and disability in older adults. Higher concentrations of CML have been associated with increased risk of these geriatric outcomes .

- Indicator of Disease Severity : In conditions like psoriasis, elevated levels of CML have been linked to disease activity, suggesting its potential utility in monitoring disease progression and response to treatment .

Therapeutic Applications

The therapeutic potential of CML is being explored in various contexts, particularly concerning its role in cancer biology and metabolic disorders.

- Cancer Research : CML has been implicated in promoting the progression of pancreatic cancer. Studies suggest that targeting CML may provide a novel approach for therapeutic interventions against this malignancy . A humanized monoclonal antibody that binds to CML is currently being investigated for its efficacy in treating pancreatic cancer .

- Metabolic Disorders : Given its role in diabetes-related complications, CML is being studied for its effects on lipid metabolism and inflammation. It has been shown to promote lipid uptake in macrophages, which may contribute to atherosclerosis and other cardiovascular diseases .

Research Findings

A summary of key research findings related to CML applications is presented below:

Mecanismo De Acción

Nε-(1-Carboximetil)-L-lisina ejerce sus efectos mediante la modificación de proteínas de larga duración, como el colágeno, en los tejidos. Esta modificación refleja el estrés oxidativo durante un período prolongado y es mayor en pacientes con complicaciones diabéticas . Los objetivos moleculares incluyen proteínas que sufren glicación y posterior oxidación, lo que lleva a la formación de este compuesto .

Compuestos similares:

Nε-(1-Carboxietil)-L-lisina: Otro producto final de glicación avanzada formado a través de vías similares.

Nε-(1-Carboximetil)-L-arginina: Un compuesto relacionado formado a través de la glicación de residuos de arginina.

Singularidad: Nε-(1-Carboximetil)-L-lisina es única debido a su formación a partir de la oxidación tanto de carbohidratos como de lípidos, lo que la convierte en un biomarcador versátil para el estrés oxidativo general . Su acumulación en los tejidos también es indicativa de daño oxidativo a largo plazo, lo que la distingue de otros productos finales de glicación .

Comparación Con Compuestos Similares

Nε-(1-Carboxyethyl)-L-lysine: Another advanced glycation endproduct formed through similar pathways.

Nε-(1-Carboxymethyl)-L-arginine: A related compound formed through the glycation of arginine residues.

Uniqueness: Nε-(1-Carboxymethyl)-L-lysine is unique due to its formation from both carbohydrate and lipid oxidation, making it a versatile biomarker for general oxidative stress . Its accumulation in tissues is also indicative of long-term oxidative damage, distinguishing it from other glycation endproducts .

Actividad Biológica

N(6)-Carboxymethyllysine (CML) is a significant advanced glycation end-product (AGE) formed primarily through the Maillard reaction, which occurs during the thermal processing of foods and in vivo through non-enzymatic reactions involving sugars and proteins. This compound has garnered attention due to its implications in various pathological conditions, including diabetes, cardiovascular diseases, and neurodegenerative disorders. This article reviews the biological activity of CML, focusing on its mechanisms of action, interactions with cellular components, and potential therapeutic implications.

Formation and Characteristics of CML

CML is generated from the reaction of reducing sugars with the ε-amino group of lysine residues in proteins. It can exist in both free and protein-bound forms, with the latter being more biologically active. The accumulation of CML in tissues is associated with aging and chronic diseases, making it a marker for assessing glycation status in biological samples.

Interaction with Receptors

CML interacts with the receptor for advanced glycation end-products (RAGE), leading to various downstream signaling pathways that contribute to inflammation and oxidative stress. Elevated levels of CML have been linked to increased expression of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.

- Inflammatory Response : CML binding to RAGE activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting inflammation .

Effects on Cellular Functions

CML modifies extracellular matrix (ECM) proteins, influencing fibroblast behavior and contributing to fibrosis. In idiopathic pulmonary fibrosis (IPF), CML-modified ECM was shown to activate fibroblasts, enhancing their proliferation and myofibroblast transformation while inhibiting apoptosis . This suggests a pathological role for CML in fibrotic diseases.

Psoriasis Study

A study evaluating serum levels of CML in psoriasis patients found significantly higher concentrations compared to healthy controls. This elevation was noted in both active and remission phases of the disease, indicating a persistent glycoxidation process. However, no correlation was observed between CML levels and disease severity as measured by the Psoriasis Area Severity Index (PASI) .

| Study Phase | CML Concentration (µg/mL) | Statistical Significance |

|---|---|---|

| Active | 12.5 ± 1.2 | p < 0.000001 |

| Remission | 7.8 ± 0.9 | p < 0.0005 |

| Controls | 5.2 ± 0.5 | - |

Serotonin Release Mechanism

Research has demonstrated that CML can stimulate serotonin release from gastric tumor cells via a mechanism that is independent of RAGE but mediated by serotonin receptors . This finding suggests potential roles for CML in gastrointestinal physiology and pathophysiology.

Therapeutic Implications

The understanding of CML's biological activity has led to explorations into its therapeutic potential. For instance, humanized monoclonal antibodies targeting CML are being investigated for their efficacy in treating pancreatic cancer . Additionally, dietary interventions aimed at reducing AGE intake may mitigate some age-related diseases associated with high levels of CML.

Propiedades

IUPAC Name |

(2S)-2-amino-6-(carboxymethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904133 | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-04-3 | |

| Record name | Nε-(Carboxymethyl)lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(6)-CARBOXYMETHYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N6-Carboxymethyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical relevance of N(6)-Carboxymethyllysine (CML) in the context of diabetes?

A1: While CML is often cited as a potential contributor to diabetic complications due to its association with advanced glycation end products (AGEs), research suggests its relationship with diabetes might be less direct than previously thought. A study examining CML levels in a community-based population found no significant association between CML and diabetes or HbA1c levels after adjusting for demographics and BMI []. This suggests that CML, when measured by ELISA, may lack specificity as a biomarker for diabetes and might be more closely related to other factors like genetics, kidney function, and inflammation.

Q2: Are there racial disparities in the levels of this compound (CML) and its receptors?

A2: Research indicates significant racial differences in the levels of CML receptors, specifically soluble receptor for AGEs (sRAGE) and endogenous secreted receptor for AGEs (esRAGE) []. Black individuals exhibited considerably lower levels of both sRAGE and esRAGE compared to white individuals, even after adjusting for various factors. These findings highlight the potential influence of genetic and racial background on the levels of these receptors and their potential implications for disease susceptibility and progression.

Q3: How does this compound (CML) compare to other AGEs in terms of its formation and significance as a marker of disease?

A3: Interestingly, research suggests that CML may not be the most prominent AGE formed during certain processes, at least in specific contexts like the drying of black tea []. The study found that methylglyoxal-hydroimidazolones (MG-Hs) were the major AGEs formed during this process, surpassing CML in quantity. This finding challenges the common assumption that CML is always the dominant AGE and highlights the importance of considering the specific context and conditions when evaluating AGE formation and their potential impact.

Q4: What is the role of this compound (CML) in cardiac health?

A4: While CML is often associated with diabetic complications, research suggests its potential role in cardiac health, specifically in the context of fibrosis []. A study demonstrated that CML could induce the production and secretion of collagen types I and III in human cardiac fibroblasts. This finding suggests that CML, alongside other reactive aldehydes, might contribute to cardiac fibrosis, a known risk factor for arrhythmias.

Q5: Are there other reactive aldehydes besides this compound (CML) that contribute to collagen secretion in the heart?

A5: Research has identified other reactive aldehydes, including 3,4‐Dihydroxyphenylacetaldehyde (DOPAL) and 4-hydroxynonenal (HNE), that can stimulate collagen secretion in human cardiac fibroblasts []. Interestingly, DOPAL, a dopamine metabolite, showed a significantly greater effect on collagen secretion compared to both CML and HNE. These findings highlight the potential role of various reactive aldehydes, beyond CML, in promoting cardiac fibrosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.